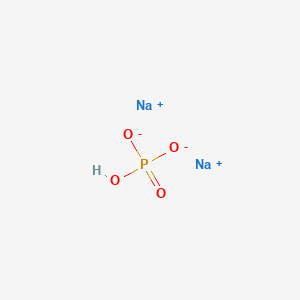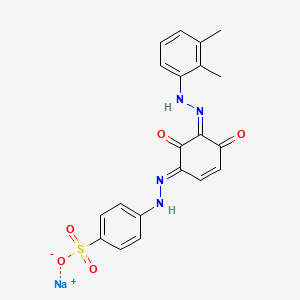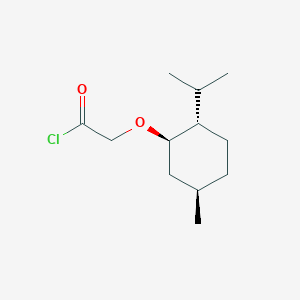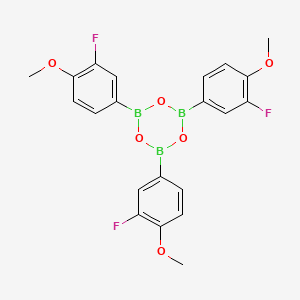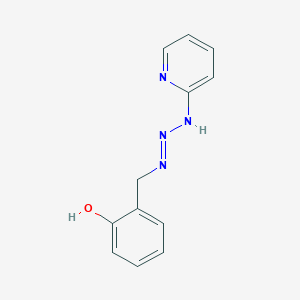
Salicylazoiminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylazoiminopyridine is a chemical compound with the molecular formula C18H14N4O3 and a molecular weight of 334.33. It is primarily used in research settings and is known for its applications in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylazoiminopyridine can be synthesized through a series of chemical reactions involving the coupling of salicylic acid derivatives with imino-pyridine compounds. The reaction typically involves the use of a diazonium salt of salicylic acid, which is then coupled with an imino-pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH range of 4-5 to ensure optimal yield .
Industrial Production Methods
The process may include additional purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Salicylazoiminopyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Salicylazoiminopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Salicylazoiminopyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can alter the activity of metalloenzymes and other metal-dependent proteins .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A compound with similar structural features and used in the treatment of inflammatory bowel disease.
Pyridine Derivatives: Compounds with a pyridine ring structure, known for their antimicrobial and antiviral activities.
Uniqueness
Salicylazoiminopyridine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in proteomics research and other scientific applications where metal ion interactions are crucial .
Properties
CAS No. |
66030-25-9 |
|---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |
InChI Key |
MPAOEFAYUQSYFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Synonyms |
2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)


